rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

Catalog No.
S14080549
CAS No.
M.F
C9H16ClNO2
M. Wt
205.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrr...

Product Name

rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

IUPAC Name

methyl (3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m1./s1

InChI Key

NKGAYPKHZQNOJT-QTPPMTSNSA-N

Canonical SMILES

COC(=O)C1C2CCCC2CN1.Cl

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2CCC[C@@H]2CN1.Cl

Rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride is a complex heterocyclic compound featuring a fused ring system that includes both cyclopentane and pyrrole structures. The compound is notable for its octahydrocyclopenta[c]pyrrole core, which contributes to its unique chemical properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in research and industry.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of oxo derivatives.
  • Reduction: Reducing agents such as lithium aluminum hydride can be employed to alter the oxidation state, yielding reduced derivatives.
  • Substitution: N-substitution reactions can occur with alkyl halides or sulfonyl chlorides, allowing for the introduction of various functional groups into the molecule .

Research indicates that rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets such as enzymes and receptors. These interactions could modulate cellular processes like growth and apoptosis, although detailed mechanisms remain to be fully elucidated .

The synthesis of rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride typically involves several steps:

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines under acidic conditions to form the pyrrole ring.
  • Cyclization: A suitable precursor undergoes cyclization to form the octahydrocyclopenta[c]pyrrole core.
  • Functional Group Modifications: Subsequent reactions introduce the carboxylic acid moiety.
  • Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to yield the hydrochloride salt .

Rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride has diverse applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Its potential therapeutic properties are being explored in drug development.
  • Industrial

Several compounds share structural similarities with rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride. Here are some of them:

Compound NameCAS NumberSimilarity
cis-Octahydro-1H-isoindole hydrochloride161829-92-10.90
(S)-3-Methylpyrrolidine hydrochloride186597-29-50.90
(R)-3-Methylpyrrolidine hydrochloride235093-98-80.90
3-Azabicyclo[3.1.0]hexane hydrochloride73799-64-10.86
(R)-3-Methylpiperidine hydrochloride223792-48-10.86
Octahydropyrrolo[3,4-c]pyrrole5840-00-60.81

The uniqueness of rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride lies in its specific stereochemistry and molecular structure, which contribute to its distinct chemical reactivity and potential biological effects compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.0869564 g/mol

Monoisotopic Mass

205.0869564 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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